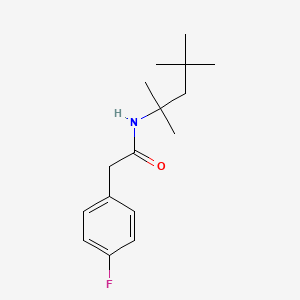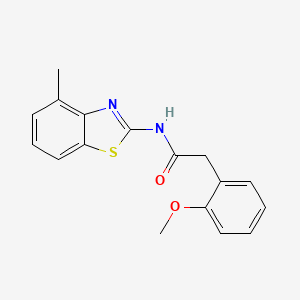
2-(4-fluorophenyl)-N-(1,1,3,3-tetramethylbutyl)acetamide
Overview
Description
2-(4-fluorophenyl)-N-(1,1,3,3-tetramethylbutyl)acetamide, also known as FUB-APINACA, is a synthetic cannabinoid that has been identified as a designer drug. It is a potent agonist of the CB1 receptor and has been found to have similar effects to other synthetic cannabinoids.
Mechanism of Action
2-(4-fluorophenyl)-N-(1,1,3,3-tetramethylbutyl)acetamide acts as a potent agonist of the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of cannabis. It has been found to have a higher affinity for the CB1 receptor than other synthetic cannabinoids, which may contribute to its potent effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including psychoactive effects, changes in heart rate and blood pressure, and alterations in body temperature. It has also been found to have potential neurotoxic effects, although more research is needed to fully understand the long-term effects of this compound on the human body.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-fluorophenyl)-N-(1,1,3,3-tetramethylbutyl)acetamide in lab experiments is its potency and high affinity for the CB1 receptor, which makes it a useful tool for studying the effects of synthetic cannabinoids on the human body. However, its potential for abuse and neurotoxic effects may limit its usefulness in certain types of experiments.
Future Directions
There are several future directions for research on 2-(4-fluorophenyl)-N-(1,1,3,3-tetramethylbutyl)acetamide, including:
1. Investigating the long-term effects of this compound on the human body, particularly with regard to its potential neurotoxic effects.
2. Studying the potential for this compound to be used as a therapeutic agent for certain medical conditions, such as chronic pain or anxiety disorders.
3. Developing new synthetic cannabinoids that have similar effects to this compound but with fewer potential side effects.
4. Investigating the potential for this compound to be used as a tool for studying the CB1 receptor and its role in the human body.
Conclusion
This compound is a potent synthetic cannabinoid that has been identified as a designer drug. It acts as a potent agonist of the CB1 receptor and has been found to have similar effects to other synthetic cannabinoids. While it has potential for use in scientific research, its potential for abuse and neurotoxic effects may limit its usefulness in certain types of experiments. Further research is needed to fully understand the effects of this compound on the human body and its potential as a therapeutic agent.
Scientific Research Applications
2-(4-fluorophenyl)-N-(1,1,3,3-tetramethylbutyl)acetamide has been used in scientific research to investigate the effects of synthetic cannabinoids on the human body. It has been found to have similar effects to other synthetic cannabinoids, including psychoactive effects and the potential for abuse.
properties
IUPAC Name |
2-(4-fluorophenyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO/c1-15(2,3)11-16(4,5)18-14(19)10-12-6-8-13(17)9-7-12/h6-9H,10-11H2,1-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWANMTZOSMRWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)CC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3,4-dimethylbenzamide](/img/structure/B3485431.png)
![4-(acetylamino)-N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3485440.png)

![methyl 3-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3485452.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B3485459.png)

![7-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3485476.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-bromophenyl)acetamide](/img/structure/B3485499.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3,3-dimethylbutanamide](/img/structure/B3485500.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3485506.png)


![3-(benzoylamino)-N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3485531.png)